Alicapistat
Overview
Description
Preparation Methods
The synthesis of ABT-957 involves a multistep process to yield diastereomerically pure compounds. The key steps include the formation of a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide structure. The synthetic route involves the use of various reagents and conditions to achieve the desired selectivity and metabolic stability . Industrial production methods for ABT-957 are not widely documented, but the compound is synthesized for research purposes and clinical trials.
Chemical Reactions Analysis
ABT-957 undergoes several types of chemical reactions, including oxidation and reduction. The compound is designed to be a selective inhibitor of calpain, and its reactions are tailored to maintain its stability and efficacy. Common reagents used in these reactions include oxidizing agents and reducing agents, which help in achieving the desired chemical transformations . The major products formed from these reactions are the active forms of the inhibitor that can effectively target calpain.
Scientific Research Applications
ABT-957 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease. The compound has shown promise in preclinical studies by improving behavioral deficits and preventing neurodegeneration in animal models. It has also been investigated for its ability to prevent excitotoxic neuronal death and deficits in neurotransmission caused by amyloid-beta oligomers
Mechanism of Action
ABT-957 exerts its effects by inhibiting the activity of calpain, a calcium-dependent cysteine protease. Calpain plays a role in several signaling cascades that lead to neuronal excitotoxicity and synaptic dysfunction. By inhibiting calpain, ABT-957 can prevent the cleavage of key proteins involved in these pathways, thereby reducing neurodegeneration and improving cognitive function . The molecular targets of ABT-957 include calpain isoforms and their substrates, which are critical for maintaining neuronal health.
Comparison with Similar Compounds
ABT-957 is part of a novel series of highly selective calpain inhibitors that mitigate the metabolic liability of carbonyl reduction. Similar compounds include other ketoamide-based inhibitors that target calpain with high selectivity and potency. These compounds, such as ®-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, have shown similar efficacy in preclinical studies . ABT-957 stands out due to its enhanced metabolic stability and selectivity for calpain-1 over other proteases like papain and cathepsins B and K .
Properties
IUPAC Name |
(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDHJRGTZHNHV-BPGUCPLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254698-46-8 | |
Record name | Alicapistat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254698468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALICAPISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWF3F50KF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.